2-Ethoxy-3-methyl-5-(2-methylbutyl)pyrazine
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Overview
Description
2-Ethoxy-3-methyl-5-(2-methylbutyl)pyrazine is a chemical compound belonging to the pyrazine family. Pyrazines are a class of organic compounds characterized by a six-membered aromatic ring with two nitrogen atoms at the 1,4-positions. This particular compound is known for its distinct aroma, often described as nutty, coffee-like, or fruity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-methyl-5-(2-methylbutyl)pyrazine typically involves the condensation of appropriate precursors. One common method is the cyclodimerization of α-aminoketones or α-aminoaldehydes . Another approach is the condensation of a 1,2-diketone with a 1,2-diamine .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-3-methyl-5-(2-methylbutyl)pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing groups, while reduction may yield more saturated pyrazine derivatives.
Scientific Research Applications
2-Ethoxy-3-methyl-5-(2-methylbutyl)pyrazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-methyl-5-(2-methylbutyl)pyrazine involves its interaction with specific molecular targets and pathways. As a semiochemical, it can bind to olfactory receptors in organisms, triggering a response that can influence behavior. The exact molecular targets and pathways involved in its biological effects are still under investigation .
Comparison with Similar Compounds
2-Methoxy-3-methyl-5-(2-methylbutyl)pyrazine: Known for its woody and green attributes.
2,5-Dimethyl-3-(2-methylbutyl)pyrazine: Used for chemical defense by certain insects.
Uniqueness: 2-Ethoxy-3-methyl-5-(2-methylbutyl)pyrazine is unique due to its specific ethoxy and methylbutyl substituents, which contribute to its distinct aroma profile and biological activity .
Properties
CAS No. |
99784-16-4 |
---|---|
Molecular Formula |
C12H20N2O |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-ethoxy-3-methyl-5-(2-methylbutyl)pyrazine |
InChI |
InChI=1S/C12H20N2O/c1-5-9(3)7-11-8-13-12(15-6-2)10(4)14-11/h8-9H,5-7H2,1-4H3 |
InChI Key |
MGDZRKFPZNBRCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC1=CN=C(C(=N1)C)OCC |
Origin of Product |
United States |
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